Cas no 1339515-98-8 (2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide)

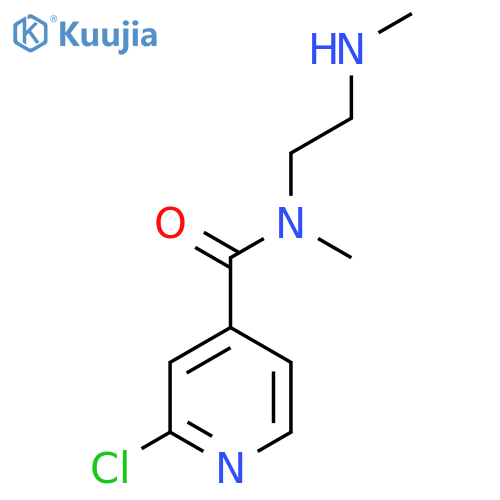

1339515-98-8 structure

商品名:2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide

2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide

- AKOS013399192

- EN300-2110572

- 1339515-98-8

- 2-chloro-N-methyl-N-[2-(methylamino)ethyl]pyridine-4-carboxamide

-

- インチ: 1S/C10H14ClN3O/c1-12-5-6-14(2)10(15)8-3-4-13-9(11)7-8/h3-4,7,12H,5-6H2,1-2H3

- InChIKey: SLAZRKZOUIKCBS-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=CN=1)C(N(C)CCNC)=O

計算された属性

- せいみつぶんしりょう: 227.0825398g/mol

- どういたいしつりょう: 227.0825398g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 45.2Ų

2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2110572-0.05g |

2-chloro-N-methyl-N-[2-(methylamino)ethyl]pyridine-4-carboxamide |

1339515-98-8 | 0.05g |

$528.0 | 2023-09-16 | ||

| Enamine | EN300-2110572-10g |

2-chloro-N-methyl-N-[2-(methylamino)ethyl]pyridine-4-carboxamide |

1339515-98-8 | 10g |

$2701.0 | 2023-09-16 | ||

| Enamine | EN300-2110572-0.25g |

2-chloro-N-methyl-N-[2-(methylamino)ethyl]pyridine-4-carboxamide |

1339515-98-8 | 0.25g |

$579.0 | 2023-09-16 | ||

| Enamine | EN300-2110572-1g |

2-chloro-N-methyl-N-[2-(methylamino)ethyl]pyridine-4-carboxamide |

1339515-98-8 | 1g |

$628.0 | 2023-09-16 | ||

| Enamine | EN300-2110572-5g |

2-chloro-N-methyl-N-[2-(methylamino)ethyl]pyridine-4-carboxamide |

1339515-98-8 | 5g |

$1821.0 | 2023-09-16 | ||

| Enamine | EN300-2110572-0.1g |

2-chloro-N-methyl-N-[2-(methylamino)ethyl]pyridine-4-carboxamide |

1339515-98-8 | 0.1g |

$553.0 | 2023-09-16 | ||

| Enamine | EN300-2110572-0.5g |

2-chloro-N-methyl-N-[2-(methylamino)ethyl]pyridine-4-carboxamide |

1339515-98-8 | 0.5g |

$603.0 | 2023-09-16 | ||

| Enamine | EN300-2110572-2.5g |

2-chloro-N-methyl-N-[2-(methylamino)ethyl]pyridine-4-carboxamide |

1339515-98-8 | 2.5g |

$1230.0 | 2023-09-16 |

2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

1339515-98-8 (2-chloro-N-methyl-N-2-(methylamino)ethylpyridine-4-carboxamide) 関連製品

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 503537-97-1(4-bromooct-1-ene)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量